molecular formula C44H57N5O2 B1243216 3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol

3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol

Cat. No. B1243216
M. Wt: 688 g/mol
InChI Key: DKMANHZMWGTRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sapphyrin PCI-2000 is a substituted sapphyrin.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical structure of the specified compound plays a critical role in its synthesis and characterization. For example, lanthanide(III) texaphyrin complexes have been synthesized and characterized, demonstrating the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Sessler, Mody, Hemmi, & Lynch, 1993).

Crystal Structure Analysis

Crystal structure analysis is fundamental in comprehending the properties of complex chemical compounds. The crystal structure of compounds similar to the specified one has been extensively studied, revealing insights into their molecular geometry and potential applications (Smith, 1963).

Catalytic Activity and Synthesis of Polymers

Some compounds with structural similarities to the specified chemical have been used as catalysts in the synthesis of polymers. The effectiveness of these catalysts has been demonstrated in various studies, underscoring their potential in polymer synthesis and material science (Zhou & Kawakami, 2005).

Macrocyclic and Supramolecular Chemistry

The specified compound's structure indicates its relevance in macrocyclic and supramolecular chemistry. Research in this field explores the synthesis and application of macrocyclic compounds, which are crucial in developing new materials and understanding molecular interactions (Kong, Motekaitis, & Martell, 2001).

Potential Biological and Pharmacological Applications

While excluding specific details on drug use, dosage, and side effects, it's important to note that compounds with structural similarities have been explored for potential biological and pharmacological applications. These studies provide a foundation for understanding how complex molecules might interact with biological systems (Iriepa et al., 1995).

properties

Product Name

3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol

Molecular Formula

C44H57N5O2

Molecular Weight

688 g/mol

IUPAC Name

3-[3,4,13,14,23,24-hexaethyl-18-(3-hydroxypropyl)-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol

InChI

InChI=1S/C44H57N5O2/c1-9-27-28(10-2)38-24-42-34(18-16-20-51)26(8)36(46-42)22-40-30(12-4)32(14-6)44(49-40)43-31(13-5)29(11-3)39(48-43)21-35-25(7)33(17-15-19-50)41(45-35)23-37(27)47-38/h21-24,45-47,50-51H,9-20H2,1-8H3

InChI Key

DKMANHZMWGTRJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=NC(=CC6=C(C(=C(N6)C=C1N2)CCCO)C)C(=C5CC)CC)CC)CC)C)CCCO)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol
Reactant of Route 2
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol
Reactant of Route 3
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol
Reactant of Route 4
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol
Reactant of Route 5
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol
Reactant of Route 6
3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol

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